2-Chloro-4-(6-chloropyridin-3-yl)-1,3,5-triazine
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Overview
Description
2-Chloro-4-(6-chloropyridin-3-yl)-1,3,5-triazine is a heterocyclic compound that features both a triazine and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of chlorine atoms in the structure enhances its reactivity and potential for forming derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(6-chloropyridin-3-yl)-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with 3-chloropyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(6-chloropyridin-3-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the chlorine atoms and replace them with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives with hydrogen or other groups replacing the chlorine atoms.
Scientific Research Applications
2-Chloro-4-(6-chloropyridin-3-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(6-chloropyridin-3-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazine and pyridine rings also contribute to the compound’s ability to interact with various biological pathways, making it a versatile molecule for research and development.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler compound with a single chlorine atom on the pyridine ring.
2,4-Dichloro-1,3,5-triazine: A triazine derivative with two chlorine atoms.
2-Chloro-4-pyridinylboronic acid: A boronic acid derivative with a chlorine atom on the pyridine ring.
Uniqueness
2-Chloro-4-(6-chloropyridin-3-yl)-1,3,5-triazine is unique due to the presence of both a triazine and a pyridine ring in its structure, along with two chlorine atoms. This combination of features enhances its reactivity and potential for forming a wide range of derivatives, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H4Cl2N4 |
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Molecular Weight |
227.05 g/mol |
IUPAC Name |
2-chloro-4-(6-chloropyridin-3-yl)-1,3,5-triazine |
InChI |
InChI=1S/C8H4Cl2N4/c9-6-2-1-5(3-11-6)7-12-4-13-8(10)14-7/h1-4H |
InChI Key |
UQGVCTACNLHUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=NC=N2)Cl)Cl |
Origin of Product |
United States |
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